molecular formula C12H15ClN2O2 B2382145 1-(2-Chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea CAS No. 1251557-38-6

1-(2-Chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea

Cat. No.: B2382145
CAS No.: 1251557-38-6
M. Wt: 254.71
InChI Key: NFHHAGNUMROAGI-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a cyclopropyl ring, and a urea moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl intermediate: This step involves the reaction of a suitable cyclopropyl precursor with a hydroxymethylating agent under controlled conditions to yield the hydroxymethylcyclopropyl intermediate.

    Introduction of the chlorophenyl group: The hydroxymethylcyclopropyl intermediate is then reacted with a chlorophenyl derivative, such as 2-chlorophenyl isocyanate, to form the desired urea compound.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the urea moiety, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-3-(cyclopropylmethyl)urea: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    1-(2-Chlorophenyl)-3-((1-(hydroxymethyl)ethyl)methyl)urea: Contains an ethyl group instead of a cyclopropyl ring, which may influence its chemical properties and applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-9-3-1-2-4-10(9)15-11(17)14-7-12(8-16)5-6-12/h1-4,16H,5-8H2,(H2,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHHAGNUMROAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NC2=CC=CC=C2Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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